Triiron dodecacarbonyl

Description

Properties

IUPAC Name |

carbon monoxide;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Fe/c12*1-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYRMDDXFDINCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Fe3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17685-52-8 | |

| Record name | Dodecacarbonyl iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursor Chemistry of Triiron Dodecacarbonyl

Established Preparative Routes

Several well-established methods are employed for the synthesis of triiron dodecacarbonyl, each with distinct advantages and procedural nuances. These routes typically commence from simpler iron carbonyl precursors.

Thermal Decomposition Strategies

One of the earliest methods for preparing this compound involves the thermal decomposition of iron pentacarbonyl (Fe(CO)₅). rsc.org This process, however, often results in low and inconsistent yields. The reaction proceeds by heating a solution of diiron nonacarbonyl (Fe₂(CO)₉) in a solvent such as toluene (B28343) to approximately 70°C. While straightforward, this method's inefficiency has led to the development of more reliable synthetic pathways.

The thermal decomposition of Fe₃(CO)₁₂ itself is a common method for producing iron nanoparticles. This process involves heating the compound in a high-boiling point solvent, leading to the dissociation of carbon monoxide ligands and the subsequent aggregation of iron atoms into nanoparticles.

Base-Mediated Synthesis Approaches

A more efficient and widely adopted strategy for the synthesis of this compound involves the reaction of iron pentacarbonyl with a base. This method circumvents the need to pre-synthesize and isolate diiron nonacarbonyl. A common procedure involves the reaction of Fe(CO)₅ with an aqueous solution of triethylamine (B128534). jetir.org This reaction initially forms the anionic hydrido cluster [HFe₃(CO)₁₁]⁻. Subsequent oxidation of this intermediate with an acid, such as hydrochloric acid, yields this compound. rsc.org

Formation of the hydrido cluster: 3 Fe(CO)₅ + (C₂H₅)₃N + H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 3 CO + CO₂

Oxidation to this compound: [(C₂H₅)₃NH][HFe₃(CO)₁₁] + HCl → Fe₃(CO)₁₂ + H₂ + [(C₂H₅)₃NH]Cl

Borohydride (B1222165) Reduction Methods

Borohydride reduction methods are also utilized in the chemistry of iron carbonyls, though they are more commonly associated with the synthesis of iron nanoparticles from iron salts rather than the direct synthesis of this compound. In the context of iron carbonyl chemistry, sodium borohydride can be used to induce substitution reactions in iron pentacarbonyl. This process involves the nucleophilic attack of the borohydride on a carbonyl ligand, which in turn makes another carbonyl ligand more susceptible to substitution.

Synthesis for Enhanced Solubility and Nanoparticle Applications

A significant challenge in the application of this compound is its poor solubility in common organic solvents. To address this, a method has been developed to enhance its solubility for applications such as nanoparticle synthesis. This involves reacting Fe₃(CO)₁₂ with an amine, which results in the formation of a soluble anionic iron carbonyl species. rsc.org The thermolysis of this modified precursor solution provides a more controlled and safer alternative to the highly toxic and volatile iron pentacarbonyl for the synthesis of well-defined iron-containing nanoparticles. rsc.org This approach has been successfully employed to produce not only iron nanoparticles but also bimetallic nanoparticles like Fe₁₋ₓCoₓ and Fe₁₋ₓPtₓ. rsc.org

| Method | Reagents/Conditions | Typical Yield | Key Features |

| Thermal Decomposition | Fe₂(CO)₉ in toluene at ~70°C | Low | Simple but often inefficient with sporadic yields. |

| Base-Mediated Synthesis | 1. Fe(CO)₅, (C₂H₅)₃N, H₂O 2. Oxidation of intermediate with acid (e.g., HCl) | High | More efficient and reliable than thermal decomposition. |

| Enhanced Solubility for Nanoparticles | Reaction of Fe₃(CO)₁₂ with an amine, followed by thermolysis | N/A | Overcomes poor solubility and provides a safer precursor for nanoparticles. |

Role as a Precursor for Related Iron Carbonyl Complexes

This compound is a versatile starting material for the synthesis of other iron carbonyl complexes, including those with lower nuclearity.

Generation of Higher Nuclearity Carbonyliron Clusters

This compound serves as a crucial precursor for the synthesis of iron carbonyl clusters with a higher number of iron atoms, known as higher nuclearity clusters. These reactions typically involve thermal treatment, which induces the aggregation of the Fe₃ units and rearrangement of the carbonyl ligands.

A significant example is the formation of the carbido cluster Fe₅(CO)₁₅C. wikipedia.orgchemeurope.com Heating this compound can lead to this pentanuclear iron cluster, although often in low yields. wikipedia.orgchemeurope.com The reaction is notable as it proceeds through a disproportionation of a carbon monoxide (CO) ligand, where one CO molecule is broken down to form carbon dioxide (CO₂) and a carbide atom that becomes encapsulated within the new iron cluster framework. wikipedia.orgchemeurope.com This process demonstrates the ability of the Fe₃(CO)₁₂ cluster to facilitate the cleavage of the strong carbon-oxygen triple bond under thermal stress.

While detailed mechanisms can be complex, the thermal conversion of this compound is a foundational method for accessing more complex iron carbonyl architectures. In some cases, reactions involving other reagents can inadvertently lead to higher nuclearity clusters. For instance, the reaction of Fe₃(CO)₁₂ with certain cyclic thioester ligands has suggested the formation of unstable higher nuclearity iron carbonyl products, although their precise structures could not always be determined due to instability. ias.ac.in

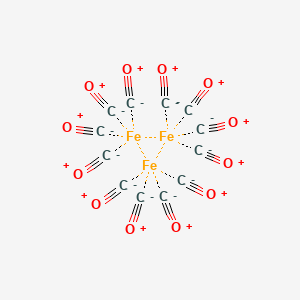

Structural Elucidation and Conformational Dynamics of Triiron Dodecacarbonyl

Crystallographic Analysis and Solid-State Structural Peculiarities

The definitive structure of triiron dodecacarbonyl was ultimately established through X-ray crystallography, though not without significant difficulty.

The elucidation of the solid-state structure of Fe₃(CO)₁₂ was a long-standing problem in chemistry. wikipedia.org The primary difficulty arose from a crystallographic disorder of the carbonyl ligands in the crystal lattice, which made the interpretation of X-ray diffraction data exceptionally challenging. jetir.orgwikipedia.orgchemeurope.com

Initial chemical analyses had incorrectly suggested the formula was "Fe(CO)₄". wikipedia.orgchemeurope.com After its trimeric nature was established, several structures were proposed. Early X-ray diffraction data suggested a triangular arrangement of iron atoms but was complicated by the disorder. ionicviper.org Furthermore, initial diffraction studies seemed to require the molecule to have an inversion center, a feature inconsistent with later spectroscopic data. ionicviper.org The breakthrough came from Mössbauer spectroscopy, which proved the existence of two different iron environments in a 2:1 ratio, ruling out highly symmetric structures like D₃h where all iron atoms would be equivalent. ionicviper.orgwikipedia.org This spectroscopic insight was crucial for finally resolving the disordered crystal structure through low-temperature X-ray diffraction studies. jetir.org

The twelve carbonyl ligands are arranged as follows:

Ten terminal carbonyl ligands: Four are attached to the unique iron atom (the one not involved in bridging), and three are attached to each of the other two iron atoms.

Two bridging carbonyl ligands: These two ligands span the shortest Fe-Fe edge, bridging the two chemically equivalent iron atoms. jetir.orgwikipedia.orgchemeurope.com

This arrangement contrasts with the structures of its heavier congeners, Ru₃(CO)₁₂ and Os₃(CO)₁₂, which both adopt a D₃h-symmetric structure where all twelve carbonyl ligands are terminal. wikipedia.orgchemeurope.com

Table 4: Key Structural Features of Solid this compound

| Feature | Description |

|---|---|

| Point Group | C₂ᵥ |

| Fe Atom Arrangement | Isosceles Triangle |

| Terminal CO Ligands | 10 |

| Bridging CO Ligands | 2 (spanning one Fe-Fe edge) |

| Iron Environments | Two distinct sites (in a 2:1 ratio) |

Data sourced from multiple references. wikipedia.orgchemeurope.com

Solution-Phase Structural Behavior and Fluxionality

The structural characterization of this compound, Fe₃(CO)₁₂, presents a fascinating case of phase-dependent molecular geometry. While its solid-state structure is well-defined, its behavior in solution is characterized by dynamic intramolecular rearrangements, a phenomenon known as fluxionality. This dynamic nature has been the subject of extensive spectroscopic and theoretical investigation.

A significant body of evidence indicates that the structure of Fe₃(CO)₁₂ in solution differs substantially from that in the crystalline solid. researchgate.netionicviper.org In the solid state, X-ray diffraction has unambiguously established a C₂ᵥ symmetry for the molecule, featuring an isosceles triangle of iron atoms. wikipedia.org This structure is characterized by ten terminal carbonyl (CO) ligands and two CO ligands that bridge one of the Fe-Fe edges. wikipedia.org However, spectroscopic data from solutions of Fe₃(CO)₁₂ are inconsistent with this static, bridged structure. researchgate.net

The most compelling evidence for the dynamic nature of Fe₃(CO)₁₂ in solution comes from ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. At ambient temperature, the ¹³C NMR spectrum displays a single sharp resonance, indicating that all twelve carbonyl ligands are chemically equivalent on the NMR timescale. wikipedia.orgmultiscreensite.combhu.ac.in This observation confirms a rapid intramolecular exchange process that scrambles the positions of the terminal and any potential bridging carbonyl ligands. This process is so rapid that the NMR spectrometer detects only an averaged signal. Variable-temperature ¹³C NMR studies have been employed to probe the energetics and mechanisms of these exchange processes, revealing that at least three distinct scrambling processes are operative. researchgate.net

Several models have been proposed to describe the structure and fluxionality of Fe₃(CO)₁₂ in solution. One prominent hypothesis suggests the existence of an isomer with D₃ or D₃ₕ symmetry, analogous to its heavier congeners, triruthenium dodecacarbonyl (Ru₃(CO)₁₂) and triosmium dodecacarbonyl (Os₃(CO)₁₂), which feature all-terminal carbonyl ligands. wikipedia.orgresearchgate.netuni-muenchen.de Theoretical studies support the C₂ᵥ bridged structure as the ground-state minimum but indicate that an unbridged D₃ₕ isomer is only slightly higher in energy, making it accessible in solution. nih.gov

The mechanism of carbonyl exchange is thought to be a low-energy process. rsc.org One widely discussed mechanism is the concerted bridge-opening and bridge-closing model. researchgate.netrsc.org This pathway allows for the interconversion of bridging and terminal ligands through a low-energy transition state. Another theoretical framework, the Ligand Polyhedral Model, describes the fluxionality in terms of the libration (rocking motion) of the Fe₃ triangle within a quasi-icosahedral cage of the twelve carbonyl ligands. researchgate.net

Table 1: Structural Comparison of this compound in Solid vs. Solution Phases This table summarizes the key structural differences of Fe₃(CO)₁₂ in the solid state versus its proposed nature in solution.

| Property | Solid State | Solution Phase |

| Point Group Symmetry | C₂ᵥ wikipedia.org | Dynamic equilibrium, possibly involving D₃ₕ or other isomers researchgate.netnih.gov |

| Carbonyl Ligand Types | 10 Terminal, 2 Bridging wikipedia.org | All 12 carbonyls appear equivalent on NMR timescale due to rapid exchange multiscreensite.combhu.ac.in |

| Fe-Fe Framework | Isosceles triangle wikipedia.org | Assumed to be a dynamic triangular cluster |

| Overall Nature | Static | Fluxional wikipedia.orgmultiscreensite.com |

Table 2: Spectroscopic Data for this compound This table presents characteristic spectroscopic data used to study the structure and dynamics of Fe₃(CO)₁₂.

| Spectroscopic Technique | Phase/Solvent | Key Findings | Reference(s) |

| Infrared (IR) Spectroscopy | Solid (KBr/Nujol) | Bands for terminal COs (~2020, 2043 cm⁻¹) and bridging COs (~1833 cm⁻¹) | ionicviper.org |

| Solution (e.g., THF) | Bands for terminal COs (~1997, 2020, 2043 cm⁻¹); spectrum differs significantly from solid. researchgate.netchegg.com | researchgate.netchegg.com | |

| ¹³C NMR Spectroscopy | Solution | A single resonance peak, indicating rapid exchange of all 12 CO ligands. wikipedia.orgmultiscreensite.com | wikipedia.orgmultiscreensite.com |

Table 3: Summary of Research Findings on the Fluxionality of this compound This table outlines the primary proposed mechanisms that explain the dynamic behavior of Fe₃(CO)₁₂ in solution.

| Proposed Mechanism/Model | Description | Supporting Evidence |

| Concerted Bridge-Opening/Closing | A low-energy pathway where the two bridging carbonyls open to a terminal position, allowing for ligand scrambling, followed by the formation of new bridges. | Analysis of crystal structures of related derivatives maps an exchange pathway consistent with this model. researchgate.netrsc.org |

| Equilibrium with D₃ₕ Isomer | The C₂ᵥ structure exists in a dynamic equilibrium with a higher-energy all-terminal D₃ₕ isomer in solution. | The analogous Ru₃(CO)₁₂ and Os₃(CO)₁₂ complexes adopt the D₃ₕ structure. DFT calculations show a small energy difference between C₂ᵥ and D₃ₕ isomers for Fe₃(CO)₁₂. wikipedia.orgnih.gov |

| Ligand Polyhedral Model (LPM) | Describes carbonyl scrambling via the libration of the Fe₃ metal core within the polyhedron defined by the 12 CO ligands. | Provides a unified model to explain various fluxional processes observed in trinuclear carbonyl clusters. researchgate.netrsc.org |

Reactivity and Mechanistic Investigations of Triiron Dodecacarbonyl

Ligand Substitution Reactions

Ligand substitution on the Fe₃(CO)₁₂ cluster is a primary pathway for the synthesis of new iron carbonyl derivatives. These reactions can proceed with retention of the triiron core, or more commonly, lead to the fragmentation of the cluster into lower nuclearity species. The outcome is highly dependent on the nature of the incoming ligand and the reaction conditions employed.

The reaction of triiron dodecacarbonyl with tertiary phosphines typically results in the cleavage of the triiron cluster and the formation of mononuclear iron carbonyl complexes. wikiwand.com A common example is the reaction with triphenylphosphine (B44618) (PPh₃), which yields tetracarbonyl(triphenylphosphine)iron(0), Fe(CO)₄(PPh₃), and tricarbonylbis(triphenylphosphine)iron(0), Fe(CO)₃(PPh₃)₂. wikiwand.com Kinetic studies of the reaction with triphenylphosphine indicate a first-order dependence on the concentration of Fe₃(CO)₁₂. researchgate.net The reaction mechanism can be complex, potentially involving radical-initiated pathways. researchgate.net

The reaction with ethyldiphenylphosphine (B1294405) in refluxing benzene (B151609) also leads to the formation of a tricarbonylbis(phosphine)iron(0) complex. sci-hub.se Bidentate phosphines have also been investigated, leading to various products whose redox behaviors have been studied. acs.org

Reactions with amines can also lead to substitution, though they are often used as bases to facilitate the formation of hydrido carbonyl anions. For instance, the standard synthesis of Fe₃(CO)₁₂ involves the reaction of iron pentacarbonyl with triethylamine (B128534), which forms the intermediate salt [(C₂H₅)₃NH][HFe₃(CO)₁₁]. wikipedia.orgalchetron.com Substitution reactions with pyridine (B92270) have been reported to yield substituted cluster derivatives like Fe₃(CO)₉(Py)₃ alongside mononuclear Fe(CO)₅, indicating a complex reaction involving both substitution and cluster reorganization. jetir.org

| Reactant | Product(s) | Observations |

| Triphenylphosphine (PPh₃) | Fe(CO)₄(PPh₃), Fe(CO)₃(PPh₃)₂ | Cluster fragmentation occurs. wikiwand.com |

| Ethyldiphenylphosphine | Fe(CO)₃(PEtPh₂)₂ | Reaction performed in refluxing benzene. sci-hub.se |

| Triethylamine (Et₃N) | [(C₂H₅)₃NH][HFe₃(CO)₁₁] | Acts as a base to form the hydrido anion intermediate. wikipedia.org |

| Pyridine (Py) | Fe₃(CO)₉(Py)₃, Fe(CO)₅ | Involves both substitution and cluster reorganization. jetir.org |

This compound is a versatile precursor for synthesizing iron-sulfur carbonyl complexes, which are studied as models for the active sites of hydrogenase enzymes. wikiwand.com Reactions with thiols (RSH) and disulfides (RSSR) readily cleave the Fe-Fe bonds to produce stable thiolate-bridged diiron complexes of the general formula [Fe₂(μ-SR)₂(CO)₆]. researchgate.net For example, the reaction with dimethyl disulfide yields the methylthio-bridged dimer, [Fe(CO)₃SCH₃]₂. wikiwand.com

The reactions with thioesters can be more complex, often involving the cleavage of carbon-sulfur bonds. Studies with cyclic thioesters have shown that a common pathway involves C-S bond scission to generate a dithiolate fragment, leading to the formation of the known diiron complex [Fe₂(μ-S₂C₂H₄)(CO)₆]. ias.ac.inias.ac.in Depending on the ring size of the thioester, further bond cleavages can occur, sometimes yielding novel diiron species or clusters of higher nuclearity. ias.ac.in

Similarly, reactions with pyridinyl thioesters result in the oxidative formation of novel diiron complexes through C–S and occasionally C–C bond cleavage. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations have been employed to delineate the viable reaction pathways and rationalize the formation of the observed products, which can include structural isomers. rsc.org

| Reactant Type | Example Reactant | Key Product(s) | Mechanistic Features |

| Disulfide | Dimethyl disulfide ((CH₃)₂S₂) | [Fe(CO)₃SCH₃]₂ | Cluster fragmentation to a thiolate-bridged dimer. wikiwand.com |

| Thiol | 1,3-Propanedithiol | μ-(1,3-Propanedithiolato)hexacarbonyldiiron | Formation of a dithiolate-bridged complex. chemeurope.com |

| Cyclic Thioester | -SCH₂CH₂SCO- | [Fe₂(μ-S₂C₂H₄)(CO)₆] | Ring-opening via C-S bond cleavage. ias.ac.in |

| Pyridinyl Thioester | PyCH₂SCOCH₃ | [Fe₂(κ-COCH₃)(μ-SCH₂Py)(CO)₅] | C-S and/or C-C bond cleavage. rsc.org |

Redox Chemistry and Derivatives Formation

The redox chemistry of this compound is central to its role as a precursor in iron carbonyl chemistry. Both oxidation and reduction pathways are well-established, leading to the formation of various iron carbonyl complexes and lower nuclearity clusters.

The most prominent example of an oxidation pathway is the final step in the common synthesis of Fe₃(CO)₁₂ itself. This involves the oxidation of the hydrido carbonyl cluster anion, [HFe₃(CO)₁₁]⁻, using an acid. wikipedia.orgalchetron.com This process formally oxidizes the iron framework from a -1 charge to a neutral state, accompanied by the evolution of hydrogen gas.

Another synthetic route involves the oxidation of dihydridotetracarbonyliron, H₂Fe(CO)₄, with an oxidizing agent like manganese dioxide (MnO₂). alchetron.comchemeurope.com Oxidation of iron carbonyl hydrides with hydrogen peroxide has also been shown to produce Fe₃(CO)₁₂. jetir.org These methods highlight how controlled oxidation of lower-valent iron carbonyl hydride precursors is a key strategy for forming the triiron cluster.

Reduction of Fe₃(CO)₁₂ often leads to cluster fragmentation or the formation of anionic carbonyl species. The initial step in the synthesis of Fe₃(CO)₁₂ involves the reaction of Fe(CO)₅ with a base, such as triethylamine, which results in the formation of the anionic hydrido cluster [HFe₃(CO)₁₁]⁻. jetir.org This can be considered a reductive process where the iron carbonyl precursor is transformed into an anionic cluster.

In the context of photocatalytic water reduction, Fe₃(CO)₁₂ can be converted into catalytically active species. researchgate.net Spectroscopic studies have identified the formation of the trimeric hydrido anion [HFe₃(CO)₁₁]⁻ and the monomeric hydrido anion [HFe(CO)₄]⁻ as major species during the catalytic process. This demonstrates a reduction pathway from the neutral triiron cluster to anionic clusters of both the same and lower nuclearity. researchgate.net Furthermore, reactions of Fe₃(CO)₁₂ with alkali metals can lead to the formation of dianions such as [Fe₃(CO)₁₁]²⁻. researchgate.net

Metal-Metal Bond Cleavage and Reorganization Processes

A defining characteristic of the reactivity of this compound is the lability of its Fe-Fe bonds. Many of its reactions proceed via the cleavage of these bonds, leading to the fragmentation of the triiron triangle into mononuclear and dinuclear species. wikiwand.com

As discussed, ligand substitution reactions with phosphines are a prime example of cluster fragmentation, yielding Fe(CO)₄L and Fe(CO)₃L₂ products. wikiwand.comsci-hub.se Similarly, reactions with a wide range of sulfur-containing ligands, including thiols, disulfides, and thioesters, typically result in diiron hexacarbonyl complexes where the sulfur ligand bridges the two iron atoms. wikiwand.comresearchgate.netias.ac.in These transformations are foundational in the synthesis of mimics for the [FeFe]-hydrogenase active site. wikiwand.com

Beyond simple fragmentation, Fe₃(CO)₁₂ can also undergo metal-metal bond reorganization to form clusters of higher nuclearity. For instance, heating Fe₃(CO)₁₂ can lead to the formation of the carbido cluster Fe₅(CO)₁₅C in low yields. wikiwand.comchemeurope.com This process involves a significant rearrangement of the iron framework and disproportionation of the carbonyl ligands. wikiwand.com These reorganization processes underscore the dynamic nature of the metal framework in iron carbonyl clusters.

Mechanistic Pathways of Chemical Transformations of this compound

The reactivity of this compound, Fe₃(CO)₁₂, is characterized by its ability to engage in a variety of complex chemical transformations. These reactions, which include ligand substitution, cluster fragmentation, and the activation of robust chemical bonds, are central to its application in organometallic synthesis. Mechanistic investigations have revealed intricate pathways involving ligand dissociation and association, the formation of transient reactive intermediates, and the cleavage of strong carbon-sulfur and carbon-carbon bonds.

Ligand Dissociation and Association Kinetics

The substitution of carbonyl (CO) ligands in Fe₃(CO)₁₂ by other ligands is a fundamental process in its chemistry. Kinetic studies of these reactions provide critical insights into the mechanistic steps governing the transformation of the iron cluster. The reaction of this compound with nucleophilic ligands, such as phosphines, is a well-documented example of these substitution processes. chemeurope.com

The empirical rate expression for the reaction is given by: kobsd = k₁[Fe₃(CO)₁₂] + k₂[P(C₆H₅)₃] / [Fe₃(CO)₁₂]

This complex rate law suggests a multi-step mechanism, likely involving both dissociative and associative pathways for ligand exchange. The first term implies a slow, unimolecular dissociation of a CO ligand from the cluster as a rate-determining step. The second term suggests a pathway where the incoming phosphine (B1218219) ligand associates with an intermediate species. Thermodynamic parameters for this reaction have also been calculated, providing further understanding of the energy landscape of the substitution process. researchgate.net

| Parameter | Description |

|---|---|

| Reaction Order (w.r.t. Fe₃(CO)₁₂) | First Order |

| Rate Expression | kobsd = k₁[Fe₃(CO)₁₂] + k₂[P(C₆H₅)₃] / [Fe₃(CO)₁₂] |

| Key Observation | An induction period that shortens with increasing temperature. |

Elucidation of Reactive Intermediates

The diverse reactivity of this compound often proceeds through the formation of short-lived, highly reactive intermediates. The identification and characterization of these species are crucial for a complete understanding of the reaction mechanisms. These intermediates can range from other iron carbonyl clusters to species where the original Fe₃ framework has been altered.

A primary example of a key reactive intermediate is the hydrido cluster anion, [HFe₃(CO)₁₁]⁻. wikipedia.orgjetir.org This red-violet anion is a central intermediate in the standard synthesis of Fe₃(CO)₁₂ itself, formed by the reaction of iron pentacarbonyl with a base. chemeurope.comwikipedia.orgjetir.org Subsequent oxidation of this hydrido cluster yields the neutral Fe₃(CO)₁₂ product. wikipedia.org Structurally, the [HFe₃(CO)₁₁]⁻ anion is closely related to the parent cluster, with a hydride ligand replacing one of the bridging carbonyls. wikipedia.orgjetir.org

In reactions with other substrates, different types of intermediates have been proposed or identified. For instance, in reactions with thiols, the formation of final dithiolato complexes is understood to proceed via mono-, di-, and triiron intermediates. researchgate.net Similarly, the reaction of Fe₃(CO)₁₂ with certain pyridinyl thioesters was rationalized through DFT calculations, which delineated viable reaction pathways involving various transient species. researchgate.netrsc.org In some cases, unexpected products can shed light on intermediate formation; the reaction with isopropenylacetylene (B151764) yields a complex, Fe₂(CO)₇(H₂CCCH₂), which was determined to be a by-product rather than a direct intermediate for the main product, highlighting the complexity of the reaction pathway. researchgate.net

| Intermediate Species | Reaction Context | Role/Significance |

|---|---|---|

| [HFe₃(CO)₁₁]⁻ | Synthesis of Fe₃(CO)₁₂ from Fe(CO)₅ | Key precursor to the final cluster product. wikipedia.orgjetir.org |

| Higher Nuclearity Iron Carbonyls | Reaction with cyclic thioesters | Unstable, proposed intermediates that decompose to diiron products. ias.ac.inias.ac.in |

| Mono-, Di-, and Triiron Thiolato Species | Reaction with thiols | Transient species leading to stable dithiolato complexes. researchgate.net |

| [Fe₂Cp₂(CO)₃(CNFc)] | Reaction with isocyanoferrocene and methyl triflate | Characterized intermediate in the synthesis of an N-ferrocenyl aminocarbyne complex. researchgate.net |

Carbon-Sulfur and Carbon-Carbon Bond Activation Processes

A significant aspect of this compound's reactivity is its capacity to activate and cleave strong, typically inert, carbon-sulfur (C–S) and carbon-carbon (C–C) bonds. These transformations are of fundamental interest and offer pathways to novel organometallic structures and organic synthons.

Carbon-Sulfur Bond Activation:

Fe₃(CO)₁₂ is a potent reagent for promoting C–S bond cleavage in a wide range of organosulfur compounds, including thiols, disulfides, and various thioesters. wikipedia.orgmultiscreensite.com The reaction with cyclic thioesters, for example, has been shown to proceed via C–S bond cleavage to produce a common diiron complex, [Fe₂(μ-S₂C₂H₄)(CO)₆]. ias.ac.inias.ac.in This outcome suggests a common mechanistic pathway where the initial step involves the coordination of the sulfur atom to an iron center, followed by oxidative addition/cleavage of the C–S bond, generating a "SCH₂CH₂S" fragment that bridges two iron atoms. ias.ac.inias.ac.in

Similarly, reactions with pyridinyl thioesters result in novel diiron complexes formed through the cleavage of C–S bonds. rsc.org DFT calculations have been employed to map out the potential energy surfaces for these reactions, providing theoretical support for the proposed mechanistic pathways that lead to the observed products. researchgate.netrsc.org The reaction with cyclopropyl (B3062369) ferrocenyl thioketone also leads to complexes derived from C-S bond cleavage and subsequent rearrangement. researchgate.net

Carbon-Carbon Bond Activation:

While less common than C-S activation, Fe₃(CO)₁₂ can also facilitate the cleavage of C–C bonds, particularly in substrates where specific structural features promote the reaction. The fundamental step in such a process is often the oxidative addition of the C–C bond to a low-valent metal center. wiley-vch.de This process can be kinetically challenging but may be favored thermodynamically if it leads to a highly stable product, for instance, through the formation of a stable metallacycle. illinois.edu

The reaction of Fe₃(CO)₁₂ with isopropenylacetylene in a basic methanolic solution leads to a product that is formed through both C-C bond formation (dimerization) and C-C bond cleavage. researchgate.net In another example, the reaction with cyclopropyl ferrocenyl thioketone results in ring-opening of the cyclopropyl group, a classic case of C-C bond activation driven by the release of ring strain. researchgate.netillinois.edu The reactions of pyridinyl thioesters can also involve C-C bond cleavage in addition to C-S scission, leading to complex diiron products. researchgate.netrsc.org These reactions underscore the ability of the iron carbonyl cluster to mediate complex molecular rearrangements by breaking otherwise stable covalent bonds.

| Substrate | Bond Activated | Key Product(s) |

|---|---|---|

| Cyclic Thioesters (-SCH₂CH₂SCO(CH₂)n-) | Carbon-Sulfur | [Fe₂(μ-S₂C₂H₄)(CO)₆]. ias.ac.inias.ac.in |

| Pyridinyl Thioesters (PyCH₂SCOR) | Carbon-Sulfur and Carbon-Carbon | Various diiron complexes, e.g., [Fe₂(κ-COCH₃)(μ-SCH₂Py)(CO)₅]. rsc.org |

| Cyclopropyl Ferrocenyl Thioketone | Carbon-Carbon (ring opening), Carbon-Sulfur | η⁴-1-thia-1,3-diene-type mononuclear tricarbonyl complexes. researchgate.net |

| Isopropenylacetylene | Carbon-Carbon | Diiron complexes formed after C-C cleavage and dimerization. researchgate.net |

| Methyl Disulfide ((CH₃)₂S₂) | Carbon-Sulfur, Sulfur-Sulfur | [Fe(CO)₃SCH₃]₂. wikipedia.org |

Catalytic Applications and Performance of Triiron Dodecacarbonyl

Homogeneous Catalysis

In homogeneous catalysis, triiron dodecacarbonyl and its derivatives are effective in promoting several important organic reactions, operating in the same phase as the reactants.

Hydrogenation and Reduction Reactions (e.g., Nitro-to-Amine Conversions, Esters to Ethers)

This compound has demonstrated notable efficacy in catalytic reduction reactions, particularly in the conversion of nitroarenes to aromatic amines and the reduction of esters to ethers.

The reduction of nitro compounds is a crucial industrial process for the synthesis of anilines, which are key intermediates for dyes, pharmaceuticals, and agrochemicals. rsc.org While catalytic hydrogenation using precious metals like palladium is common, it often suffers from a lack of chemoselectivity in the presence of other reducible functional groups. wikipedia.orgdntb.gov.ua Iron-based catalysts, including this compound, offer a more chemoselective and cost-effective alternative. nih.gov For instance, in the reduction of N,N-dimethyl-4-nitrobenzamide, this compound exhibits orthogonal selectivity compared to noble metal catalysts, selectively reducing the nitro group while leaving the carbonyl group intact. nih.gov This chemoselectivity extends to substrates containing other sensitive groups such as ethers, nitriles, alkenes, and esters. rsc.org

Another significant application is the selective reduction of esters to ethers, a transformation that is typically challenging as it often yields alcohols as the primary products. jetir.org this compound, in the presence of a hydrosilane such as tetramethyldisiloxane (TMDS), catalyzes this conversion efficiently under mild conditions. rsc.orgyoutube.com This method is applicable to a wide range of aromatic, aliphatic, and alicyclic esters, providing moderate to good yields of the corresponding ethers. youtube.com The proposed mechanism involves the thermal decomposition of Fe₃(CO)₁₂ to generate a highly reactive Fe(CO)₃ fragment, which then activates the silane. youtube.com

| Substrate | Product | Reaction Conditions | Yield (%) | Key Finding |

|---|---|---|---|---|

| N,N-dimethyl-4-nitrobenzamide | N,N-dimethyl-4-aminobenzamide | Fe₃(CO)₁₂, H₂ | High | Selective reduction of the nitro group over the carbonyl group. nih.gov |

| Various aromatic and aliphatic esters | Corresponding ethers | Fe₃(CO)₁₂, TMDS | Moderate to Good | First iron-catalyzed reduction of esters to ethers. youtube.com |

| Cholesteryl pelargonate | Corresponding ether | Fe₃(CO)₁₂, TMDS | Excellent | Demonstrates applicability to complex molecules. rsc.org |

| 4-Halo nitrobenzenes | Corresponding anilines | Fe₃(CO)₁₂ system | Very Good to Excellent | Tolerates halogen functional groups. nih.gov |

Hydroboration and Hydrosilylation Processes

Iron-catalyzed hydrofunctionalization reactions, such as hydroboration and hydrosilylation, have gained prominence as sustainable alternatives to methods using precious metal catalysts. chemeurope.com While many iron-based catalysts are being explored for these transformations, this compound can serve as a precursor to catalytically active species.

Hydroboration is the addition of a B-H bond across an unsaturated bond, a key reaction for producing valuable boronate esters. researchgate.net Iron complexes have been shown to catalyze the hydroboration of alkenes, alkynes, aldehydes, and ketones. ias.ac.injetir.org The mechanism often involves the formation of a highly reactive iron hydride intermediate. jetir.org

Hydrosilylation , the addition of a Si-H bond to an unsaturated group, is a widely used method for the synthesis of organosilicon compounds and for reductive transformations. chemeurope.com Iron-catalyzed hydrosilylation has been successfully applied to the reduction of various functional groups, including esters to ethers as previously mentioned. rsc.orgyoutube.com The process is also effective for the reduction of carboxylic acids to either aldehydes or alcohols with high selectivity, depending on the choice of silane and reaction conditions. Furthermore, iron(II) salts supported by phosphine (B1218219) donors, which can be derived from iron carbonyls, are capable of catalyzing the reductive functionalization of CO₂ to formamides and methylamines using hydrosilanes as the reductant.

| Reaction Type | Substrate | Catalyst System | Product | Significance |

|---|---|---|---|---|

| Hydrosilylation | Esters | Fe₃(CO)₁₂ / TMDS | Ethers | Selective reduction avoiding alcohol formation. rsc.orgyoutube.com |

| Hydrosilylation | Carboxylic Acids | (COD)Fe(CO)₃ / Phenylsilane | Alcohols | Switchable selectivity in acid reduction. |

| Hydrosilylation | Carboxylic Acids | (t-PBO)Fe(CO)₃ / TMDS | Aldehydes | Switchable selectivity in acid reduction. |

| Hydroboration | Ketones, Aldehydes | Iron(0) tricarbonyl complexes | Alcohols | Efficient reduction under mild conditions. ias.ac.in |

| Hydrosilylation | CO₂ / Amines | Fe(II) salts / Phosphines | Formamides, Methylamines | Conversion of CO₂ into valuable chemicals. |

Cyclodimerization Reactions in Organic Synthesis

While iron complexes are known to catalyze a variety of cyclization and cycloaddition reactions, the specific use of this compound as a direct catalyst for cyclodimerization is not extensively documented in recent literature. However, iron-based systems are active in related transformations. For instance, aryl-substituted pyridine(diimine) iron complexes have been shown to catalyze the [2+2] cycloaddition of alkenes and dienes to form vinylcyclobutanes.

This compound is well-known to react with various unsaturated organic molecules, often leading to the formation of stable organoiron complexes rather than catalytic turnover. For example, it reacts with heterocycles like thiophenes to form "ferroles" and with alkynes to produce various diiron and triiron clusters. youtube.com These reactions typically involve the fragmentation or transformation of the Fe₃ core. While these are not catalytic cyclodimerization reactions, they highlight the reactivity of this compound towards unsaturated systems, suggesting its potential as a precursor for more complex catalytic systems.

Water-Gas Shift Reaction Catalysis

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a crucial industrial process for producing high-purity hydrogen and adjusting the CO/H₂ ratio in syngas. The high-temperature WGS (HT-WGS) reaction, typically running at 320–450 °C, predominantly uses iron-based catalysts. The active phase of these catalysts is generally considered to be magnetite (Fe₃O₄).

This compound can serve as a molecular precursor for the synthesis of highly active iron-based catalysts for the WGS reaction. By depositing the cluster onto high-surface-area supports and then thermally treating it, highly dispersed iron oxide nanoparticles can be generated. These nanoparticles exhibit high catalytic activity for the WGS reaction. The molecular precursor approach allows for better control over the size and distribution of the active catalytic sites compared to conventional impregnation methods. While not used directly in the catalytic loop under industrial conditions, Fe₃(CO)₁₂ is a valuable starting material for creating advanced WGS catalysts.

Hydrogen Production and Hydrogenase Mimicry Studies

[FeFe]-hydrogenases are highly efficient biological catalysts for hydrogen production and oxidation. Their active site, known as the H-cluster, contains a diiron complex coordinated by carbon monoxide, cyanide, and a dithiolate bridge. This unique organometallic structure has inspired the synthesis of numerous model compounds, or "mimics," to replicate its catalytic function for H₂ production.

This compound is a primary and indispensable precursor in the synthesis of these [FeFe]-hydrogenase mimics. It readily reacts with a variety of sulfur-containing ligands, such as thiols and disulfides, to form diiron hexacarbonyl dithiolate complexes, [Fe₂(μ-SR)₂(CO)₆], which form the core structure of many biomimetic models. These synthetic mimics are then studied for their electrochemical and photochemical properties in catalyzing the reduction of protons to molecular hydrogen. Researchers have developed various triiron-sulfur clusters and phosphine-substituted diiron complexes from Fe₃(CO)₁₂ that show catalytic activity for proton reduction, providing valuable insights into the mechanism of the natural enzyme.

| Precursor | Reactant(s) | Resulting Mimic/Complex Type | Significance |

|---|---|---|---|

| Fe₃(CO)₁₂ | Thioketones | [FeFe]-hydrogenase-mimicking complexes | Leads to the formation of diverse iron-sulfur clusters. |

| Fe₃(CO)₁₂ | Thiols (RSH) / Disulfides (RSSR) | [Fe₂(μ-SR)₂(CO)₆] | Forms the basic structural model of the H-cluster active site. |

| Fe₃(CO)₁₂ | Triphenylmethanethiol / Bisphosphines | Fe₃S₂(CO)₇(P-P) clusters | Demonstrates catalytic reactivity for proton reduction at low overpotential. |

| Fe₃(CO)₁₂ | Pyridinyl thioesters | Novel diiron carbonyl complexes | Involves C-S and C-C bond cleavages to form complex structures. |

Heterogeneous Catalysis and Material Synthesis

Beyond its role in homogeneous catalysis, this compound is a valuable molecular precursor for the synthesis of heterogeneous catalysts and advanced iron-containing materials.

By supporting the Fe₃(CO)₁₂ cluster on high-surface-area materials like silica, alumina, or carbon, highly dispersed catalytic sites can be generated. This approach combines the high selectivity often associated with molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability.

A significant application lies in the synthesis of iron and iron-containing nanoparticles. The thermal decomposition of this compound is a common method for producing these nanoparticles. This process involves heating Fe₃(CO)₁₂ in a high-boiling-point solvent, leading to the dissociation of the CO ligands and the subsequent clustering of iron atoms. A challenge with this method is the poor solubility of Fe₃(CO)₁₂ in some common solvents. This can be overcome by reacting the cluster with an amine, which forms a soluble anionic iron carbonyl species, [HFe₃(CO)₁₁]⁻. This soluble precursor can then be thermolyzed to yield well-defined iron or iron-alloy nanoparticles, serving as a safer and more controllable alternative to the highly toxic and volatile iron pentacarbonyl. These nanoparticles have applications in various fields, including as recoverable catalysts and in magnetic devices.

Precursor for Iron and Iron-Containing Nanoparticles

This compound is a key precursor for the synthesis of well-defined iron and iron-containing heterometallic nanoparticles. It serves as a safer, solid, and less volatile alternative to the highly toxic and volatile iron pentacarbonyl (Fe(CO)₅), which is traditionally used for this purpose. wikipedia.orgdtic.milresearchgate.net The use of Fe₃(CO)₁₂ allows for better stoichiometric control and improved safety in the synthesis of nanoparticles. wikipedia.orgdtic.mil

A significant challenge with Fe₃(CO)₁₂ is its poor solubility in common high-boiling-point solvents. This issue can be overcome by reacting it with an amine, which converts the insoluble cluster into a fully soluble, non-volatile anionic iron carbonyl species, [HFe₃(CO)₁₁]⁻. wikipedia.orgresearchgate.net The thermolysis of this novel precursor solution yields high-quality nanoparticles. wikipedia.orgresearchgate.net This method has been successfully applied to produce a variety of nanoparticles, including:

Iron (Fe) Nanoparticles : Formed through the thermal decomposition of the amine-solubilized precursor. dtic.mil

Iron-Cobalt (Fe₁₋ₓCoₓ) Nanoparticles : Synthesized via the thermolysis of the [HFe₃(CO)₁₁]⁻ complex-containing solution. dtic.milresearchgate.net

Iron-Platinum (Fe₁₋ₓPtₓ) Nanoparticles : Also produced from the same precursor solution, demonstrating the versatility of the method for creating heterometallic nanoparticles. dtic.milresearchgate.net

Another approach involves the one-step thermal decomposition of methanol-protected Fe₃(CO)₁₂ under an inert atmosphere. gdut.edu.cn This method allows for control over the size, composition, and magnetic properties of the resulting air-stable iron nanoparticles by adjusting the heating temperature. gdut.edu.cn The nanoparticles produced at 900°C are ferromagnetic and feature a core-shell structure, where a body-centered cubic iron core is protected from oxidation by a coating of carbon and iron carbide/oxide. gdut.edu.cn

Table 1: Nanoparticles Synthesized from this compound Precursors

| Nanoparticle Type | Synthesis Method | Precursor | Key Features |

|---|---|---|---|

| Fe | Thermolysis | [HFe₃(CO)₁₁]⁻ (from Fe₃(CO)₁₂ and amine) | Well-defined particles, safer alternative to Fe(CO)₅. dtic.mil |

| Fe₁₋ₓCoₓ | Thermolysis | [HFe₃(CO)₁₁]⁻ (from Fe₃(CO)₁₂ and amine) | Heterometallic, similar quality to those from Fe(CO)₅. researchgate.net |

| Fe₁₋ₓPtₓ | Thermolysis | [HFe₃(CO)₁₁]⁻ (from Fe₃(CO)₁₂ and amine) | Heterometallic, overcomes precursor volatility issues. researchgate.net |

| Fe (air-stable) | Thermal Decomposition | Methanol-protected Fe₃(CO)₁₂ | Core-shell structure, size and properties controlled by temperature. gdut.edu.cn |

Applications in Chemical Vapor Deposition (CVD)

This compound is utilized as a precursor in chemical vapor deposition (CVD) to grow ultrathin films of iron and its compounds. researchgate.net In this process, the volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. Fe₃(CO)₁₂ has been successfully used to deposit both pure iron (Fe) and magnetite (Fe₃O₄) thin films onto silicon dioxide/silicon (SiO₂/Si) substrates. researchgate.net

For the growth of magnetite films, Fe₃(CO)₁₂ is held at a temperature of 65°C to ensure sufficient vapor pressure for the CVD process. researchgate.net The resulting Fe₃O₄ films are pure, polycrystalline, and stoichiometric. researchgate.net These films exhibit good electrical and magnetotransport properties, which are crucial for applications in spintronic devices like magnetic tunnel junctions. researchgate.net

Table 2: Properties of Magnetite (Fe₃O₄) Thin Films Grown by CVD using Fe₃(CO)₁₂

| Property | Value | Conditions / Notes |

|---|---|---|

| Film Thickness | 24.8 nm and 100 nm | Grown on SiO₂(90 nm)/Si substrates. researchgate.net |

| Resistivity (at 297 K) | 17 x 10⁻³ Ω·cm (for 24.8 nm film) | Indicates good electrical quality. researchgate.net |

| Resistivity (at 297 K) | 4.2 x 10⁻³ Ω·cm (for 100 nm film) | Indicates good electrical quality. researchgate.net |

| Magnetoresistance (MR) | Up to -2.2% | Measured at 297 K and 1.1 T. researchgate.net |

| Magnetoresistance (MR) | -4.4% | Measured at 120 K and 0.8 T. researchgate.net |

| Electron Spin Polarization | 15% (at 297 K) / 21.5% (at 120 K) | Calculated from MR measurements. researchgate.net |

Utilization in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of environmental remediation techniques used for treating wastewater by generating highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade pollutants. nih.govmdpi.com Iron-based materials are among the most common and effective catalysts in AOPs, particularly in Fenton and photo-Fenton reactions. mdpi.comnih.gov The catalytic activity in these processes relies on the Fe²⁺/Fe³⁺ redox cycle to decompose oxidants like hydrogen peroxide (H₂O₂) and generate ROS. mdpi.com

While direct application of Fe₃(CO)₁₂ as a catalyst in AOPs is not extensively documented, its role as a precursor for catalytically active iron-based nanomaterials is highly relevant. mdpi.com As established, Fe₃(CO)₁₂ is used to synthesize zero-valent iron (ZVI) and iron oxide nanoparticles. gdut.edu.cn These nanoparticles are effective catalysts in Fenton-like processes for several reasons:

They provide a high surface area for reaction.

ZVI can react with H₂O₂ to generate Fe²⁺ in situ, initiating the Fenton reaction.

The modification of iron-based materials can accelerate the electron transfer needed to promote the Fe³⁺/Fe²⁺ cycle, which is crucial for sustaining the catalytic process. mdpi.com

Therefore, this compound is an important starting material for producing the next generation of efficient, solid-phase catalysts for AOPs, helping to overcome the limitations of traditional homogeneous Fenton reactions, such as the production of iron sludge and the narrow effective pH range. nih.gov

Support Strategies for this compound Catalysts

Immobilizing catalysts on solid supports is a critical strategy to enhance stability, facilitate separation from the reaction mixture, and improve reusability. nih.govmdpi.com For catalysts derived from this compound, various support strategies have been developed.

One approach involves anchoring iron carbonyl species onto functionalized polymers. For instance, Fe(CO)ₙ (n=3,4) moieties, derived from the reaction of Fe₃(CO)₁₂ with phosphine sites, have been successfully attached to a styrene-divinylbenzene resin. dtic.mil This polymer-anchored catalyst demonstrates high turnover numbers (exceeding 20,000) in photocatalytic alkene isomerization reactions. dtic.mil The data suggest that the iron-phosphine anchor bond is relatively stable, and catalysis proceeds via the photoinduced dissociation of a carbonyl ligand. dtic.mil

Another strategy is the use of carbon-based supports. A ruthenium-iron bimetallic catalyst has been prepared on activated carbon using this compound and triruthenium dodecacarbonyl as precursors. patsnap.com The preparation involves the thermal decomposition of the carbonyl complexes onto the carbon support, resulting in a highly active heterogeneous catalyst. patsnap.com This method highlights the use of Fe₃(CO)₁₂ in creating supported bimetallic systems where synergistic effects between the metals can enhance catalytic performance.

These strategies demonstrate the successful immobilization of iron species derived from Fe₃(CO)₁₂, transforming them into robust and recyclable heterogeneous catalysts for various organic transformations.

Role in Polymerization Reactions

Iron-based catalysts are recognized for their utility in various polymerization reactions due to iron's low cost, abundance, and low toxicity compared to precious metals. mdpi.com While the direct application of this compound in polysiloxane synthesis is not prominently featured in recent literature, iron complexes are well-established catalysts for the polymerization of other monomers, particularly olefins. mdpi.commdpi.com Fe₃(CO)₁₂ can serve as a precursor for synthesizing these catalytically active iron complexes.

For example, specific iron chloride complexes bearing pyridine-oxime ligands have shown high activity for the polymerization of isoprene. mdpi.com When activated with methylaluminoxane (MAO), these catalysts can achieve activities up to 6.5 × 10⁶ g/mol ·h and produce polyisoprene with controlled molecular weights and narrow polydispersity indices. mdpi.com

Similarly, other iron chloride complexes are effective precatalysts for ethylene oligomerization, demonstrating high activity and selectivity for producing 1-butene, a valuable chemical intermediate. mdpi.com The performance of these iron-based systems can be significantly influenced by the choice of cocatalyst and reaction conditions, such as solvent and temperature. mdpi.com

Although iron salts have been investigated for the depolymerization of polysiloxanes, indicating an interaction between iron and the siloxane backbone, their role in the synthesis of polysiloxanes is less clear. researchgate.net The field of polysiloxane synthesis is currently dominated by other catalytic systems, such as those based on platinum (e.g., Karstedt's catalyst) or "metal-free" catalysts like tris(pentafluorophenyl)borane. nih.govsciepub.com

Table 3: Performance of Iron-Based Catalysts in Olefin Polymerization

| Catalyst System | Monomer | Cocatalyst | Activity | Selectivity / Product |

|---|---|---|---|---|

| Pyridine-oxime-ligated iron complexes | Isoprene | MAO | Up to 6.5 × 10⁶ g/mol·h | cis-1,4-alt-3,4-polyisoprene mdpi.com |

| 2-(5-phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinolyliron chlorides | Ethylene | MAO | Up to 3.92 × 10⁵ g/mol·h | 1-Butene (up to 91.6%) mdpi.com |

Photocatalytic Transformations

This compound and its derivatives are active in various photocatalytic transformations, where light is used to drive chemical reactions. These applications often involve Fe₃(CO)₁₂ as a precursor to the photoactive species.

A notable application is in light-driven hydrogen (H₂) generation from water. In these systems, an in-situ generated iron(0) phosphine complex, derived from Fe₃(CO)₁₂, acts as a water reduction catalyst (WRC). researchgate.net This catalyst works in conjunction with a photosensitizer (e.g., an iridium complex) and a sacrificial electron donor. researchgate.net Upon irradiation with visible light, the system can achieve efficient hydrogen production. The use of specific monodentate phosphine ligands with Fe₃(CO)₁₂ has led to improved catalytic activity, with reported catalyst turnover numbers exceeding 1500 and a maximum incident photon-to-hydrogen efficiency of 13.4% at 440 nm. researchgate.net

In a different application related to nanomedicine, Fe₃(CO)₁₂ has been used as a photo-controlled carbon monoxide-releasing molecule (CORM). nih.gov When incorporated into a nanoplatform, Fe₃(CO)₁₂ can be activated by the photothermal effect of near-infrared light (808 nm). nih.gov The released carbon monoxide (CO) can then induce specific biological effects, such as initiating ferroptosis in cancer cells for therapeutic purposes. nih.gov This demonstrates a novel photocatalytic application where light triggers the release of a signaling molecule from an iron carbonyl precursor.

Computational and Theoretical Studies on Triiron Dodecacarbonyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and geometric properties of triiron dodecacarbonyl. Various functionals, such as B3LYP and BP86, have been employed to study its isomers and their relative energies.

DFT calculations have been instrumental in confirming the experimentally determined C2v structure of this compound as the global minimum. These studies have also explored other possible isomers, such as the unbridged D3h structure, which is analogous to the structures of Ru3(CO)12 and Os3(CO)12. Theoretical calculations consistently show the C2v isomer, Fe3(CO)10(μ-CO)2, to be energetically more favorable.

The bonding in this compound is complex, involving both direct iron-iron bonds and interactions mediated by the bridging carbonyl ligands. The 18-electron rule is a useful guideline for understanding the stability of this cluster. Each iron atom strives to achieve a stable 18-electron configuration through bonding with carbonyl ligands and the other iron atoms.

In solution, this compound is known to be fluxional, meaning that its carbonyl ligands undergo rapid exchange processes on the NMR timescale, making all twelve CO groups appear equivalent wikipedia.org. DFT calculations have been employed to investigate the energetics of these ligand dynamics and potential isomerization pathways. These studies help to understand the mechanisms by which the terminal and bridging carbonyl ligands can interchange positions. The energy barriers for these processes are typically low, which is consistent with the observed fluxional behavior in solution.

| Isomer | Point Group | Relative Energy (kcal/mol) | Computational Method |

| Fe3(CO)10(μ-CO)2 | C2v | 0.0 | B3LYP |

| Fe3(CO)12 | D3h | > 0.0 | B3LYP |

This table presents a simplified view of the relative energies of the two primary isomers of this compound as determined by DFT calculations. The C2v isomer is the ground state.

DFT has been successfully applied to simulate the reaction pathways of this compound with various substrates. These computational studies can provide valuable insights into the mechanisms of these reactions, including the identification of intermediates and the calculation of activation energies for transition states. For example, the reactions of this compound with organic molecules can be modeled to understand the formation of new organometallic compounds. These simulations are crucial for designing new catalytic applications of this versatile iron carbonyl cluster.

Advanced Quantum Chemical Topological Analysis (QTAIM, ELF)

Advanced quantum chemical topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide a deeper understanding of the chemical bonding in molecules by analyzing the topology of the electron density and the electron localization.

While specific QTAIM and ELF analyses for this compound are not extensively documented in the literature, studies on related iron carbonyl clusters and [FeFe]-hydrogenase mimics offer valuable insights into the nature of the bonding that can be expected in Fe3(CO)12.

QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for an unambiguous definition of atoms in a molecule and the characterization of the bonds between them. For metal-metal and metal-ligand bonds in iron carbonyl clusters, QTAIM can quantify the degree of covalent and ionic character. In a study of a mono-chalcogenide triiron carbonyl cluster, QTAIM analysis of the Fe-S, Fe-C, and Fe-Fe interactions revealed characteristics of closed-shell metal-metal interactions.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. It is a powerful tool for visualizing and understanding chemical bonds, lone pairs, and atomic shells. In the context of this compound, an ELF analysis would be expected to reveal the regions of high electron localization corresponding to the covalent Fe-C and C-O bonds, as well as the nature of the electron density in the Fe-Fe bonding regions and the bridging carbonyls. Studies on [FeFe]-hydrogenase mimics have utilized ELF to characterize the Fe-Fe and Fe-S bonds within the active site core mdpi.com.

Group Theoretical Approaches to Molecular Symmetry and Vibrational Analysis

Group theory is an essential mathematical framework for understanding the relationship between a molecule's symmetry and its physical properties, including its vibrational spectra (infrared and Raman). The most stable isomer of this compound possesses C2v symmetry wikipedia.org.

The C2v point group has the following symmetry elements: a C2 rotation axis, and two perpendicular mirror planes (σv and σv'). The character table for the C2v point group can be used to classify the vibrational modes of this compound.

C2v Character Table

| E | C2 | σv(xz) | σv'(yz) | ||

|---|---|---|---|---|---|

| A1 | 1 | 1 | 1 | 1 | z, x², y², z² |

| A2 | 1 | 1 | -1 | -1 | Rz, xy |

| B1 | 1 | -1 | 1 | -1 | x, Rx, xz |

| B2 | 1 | -1 | -1 | 1 | y, Ry, yz |

By applying group theoretical methods, the total number of vibrational modes and their symmetries can be determined. For a non-linear molecule with N atoms, there are 3N-6 vibrational modes. For this compound (N=15), this results in 39 vibrational modes. These modes can be decomposed into irreducible representations of the C2v point group.

The selection rules for infrared (IR) and Raman spectroscopy are determined by the symmetry of the vibrational modes.

IR active modes: A vibrational mode is IR active if it corresponds to a change in the dipole moment of the molecule. In the C2v point group, modes with A1, B1, and B2 symmetry are IR active.

Raman active modes: A vibrational mode is Raman active if it corresponds to a change in the polarizability of the molecule. In the C2v point group, modes with A1, A2, B1, and B2 symmetry are Raman active.

Therefore, a vibrational analysis of this compound based on its C2v symmetry predicts which of its 39 vibrational modes will be observable in the IR and Raman spectra. This theoretical prediction is a powerful tool for interpreting experimental spectroscopic data and confirming the molecular structure.

Advanced Derivatives and Comparative Cluster Chemistry

Trinuclear Iron-Sulfur Clusters and Bio-inspired Models

The reaction of triiron dodecacarbonyl with sulfur-containing reagents is a productive route to trinuclear iron-sulfur (Fe-S) clusters. These synthetic clusters are of immense interest as they can serve as structural and functional models for the active sites of various metalloenzymes, most notably hydrogenases. wikipedia.orgrsc.org Iron-sulfur clusters are ubiquitous in biological systems, where they are crucial for processes involving electron transfer and catalysis. ethz.chnih.govnih.gov

A key research finding in this area is the synthesis of air- and moisture-stable iron-sulfur carbonyl clusters, such as Fe₃S₂(CO)₇(dppm) and Fe₃S₂(CO)₇(dppf), directly from Fe₃(CO)₁₂. nih.gov These compounds are prepared through thionation reactions, using sources like bisphosphine sulfides or triphenylmethanethiol. nih.gov In these structures, two sulfur atoms cap the trinuclear iron core, and some of the original carbonyl ligands are replaced by bidentate phosphine (B1218219) ligands. nih.gov These synthetic analogues mimic the structural motifs of biological Fe-S clusters and have demonstrated catalytic activity for proton reduction, positioning them as promising bio-inspired models for hydrogenase enzymes. wikipedia.orgnih.gov The reaction of Fe₃(CO)₁₂ with thiols and disulfides to create thiolate-bridged complexes is another established method for producing such hydrogenase mimics. wikipedia.org

The general synthetic approach involves reacting Fe₃(CO)₁₂ with a sulfur source, which can lead to the formation of the archetypal [Fe₃(μ₃-S)₂] core. Subsequent reactions can introduce other ligands, allowing for the fine-tuning of the cluster's electronic and steric properties.

Table 1: Examples of Bio-inspired Trinuclear Iron-Sulfur Clusters from Fe₃(CO)₁₂

| Cluster Compound | Precursors | Key Structural Feature | Bio-inspired Relevance |

| Fe₃S₂(CO)₇(dppm) | Fe₃(CO)₁₂, dppmS₂ or Ph₃CSH + dppm | Bisphosphine-bridged, sulfur-capped tri-iron core | Hydrogenase model, catalyst for proton reduction nih.gov |

| Fe₃S₂(CO)₇(dppf) | Fe₃(CO)₁₂, dppfS₂ or Ph₃CSH + dppf | Ferrocene-functionalized cluster | Potential redox mediator for multi-step electron transfer nih.gov |

| [Fe(CO)₃SCH₃]₂ | Fe₃(CO)₁₂, (CH₃)₂S₂ | Dimer of thiolate-bridged tricarbonyl iron units | Hydrogenase mimic wikipedia.org |

Organometallic Complexes with Diverse Ligand Sets (e.g., Cyclooctatetraene)

The carbonyl ligands of this compound can be substituted by a wide variety of other ligands, leading to a diverse family of organometallic complexes. These substitution reactions demonstrate the versatility of Fe₃(CO)₁₂ as a starting material. chemeurope.com A prominent example of a non-carbonyl derivative is Tris(cyclooctatetraene)triiron, Fe₃(C₈H₈)₃, which is considered a rare hydrocarbon analogue of Fe₃(CO)₁₂. wikipedia.org This pyrophoric, black crystalline solid is formed from the reaction of bis(cyclooctatetraene)iron, Fe(COT)₂, often in the presence of N-heterocyclic carbenes (NHCs). wikipedia.org In this cluster, the cyclooctatetraene (B1213319) (COT) ligands completely replace the carbonyls, bonding to the tri-iron core. wikipedia.org

Another related compound is (Cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃, where a single iron atom is complexed with a COT ligand and three carbonyls. wikipedia.org While not a trinuclear cluster itself, its chemistry is closely related. The reactivity of Fe₃(CO)₁₂ also extends to simpler ligands like phosphines. For instance, it reacts with triphenylphosphine (B44618) to yield substituted products such as (triphenylphosphine)iron tetracarbonyl. wikipedia.org These reactions showcase the ability to introduce ligands with different electronic and steric properties, thereby modifying the reactivity and structure of the resulting iron complexes.

Comparative Analysis with Ruthenium and Osmium Dodecacarbonyl Analogs

This compound is the lightest member of the Group 8 M₃(CO)₁₂ clusters, which also include triruthenium dodecacarbonyl (Ru₃(CO)₁₂) and triosmium dodecacarbonyl (Os₃(CO)₁₂). wikipedia.orgwikipedia.org A comparative analysis of these three analogues reveals significant trends in structure, stability, and reactivity down the group.

Structure: A fundamental difference lies in their solid-state molecular structures. Fe₃(CO)₁₂ possesses a C₂ᵥ symmetry, featuring a triangle of iron atoms where ten CO ligands are terminal and two asymmetrically bridge one Fe-Fe edge. wikipedia.orgchemeurope.com In contrast, both Ru₃(CO)₁₂ and Os₃(CO)₁₂ adopt a more symmetrical D₃ₕ structure, in which all twelve carbonyl ligands are terminally bonded to the metal atoms. wikipedia.orgchemeurope.comwikipedia.org This structural difference is attributed to the balance between metal-metal bonding, metal-bridge bonding, and intermetallic repulsion. uni-muenchen.de For the larger ruthenium and osmium atoms with more diffuse orbitals, the direct metal-metal repulsion is greater, favoring the non-bridged structure. uni-muenchen.de

Reactivity and Stability: There is a clear trend in reactivity and stability moving down Group 8. Fe₃(CO)₁₂ is generally the most reactive of the three clusters. researchgate.net The metal-metal bonds in the ruthenium and osmium analogues are significantly stronger, contributing to their greater thermal stability. jetir.org Reactivity, including substitution and elimination reactions, tends to be slower for ruthenium complexes compared to iron, and slower still for osmium. researchgate.net Consequently, while iron complexes are often used as stoichiometric reagents, ruthenium analogues frequently serve as catalysts, and the highly stable osmium complexes are valuable for elucidating reaction intermediates. researchgate.net

Table 2: Comparative Properties of Group 8 Dodecacarbonyl Clusters

| Property | Fe₃(CO)₁₂ (this compound) | Ru₃(CO)₁₂ (Triruthenium dodecacarbonyl) | Os₃(CO)₁₂ (Triosmium dodecacarbonyl) |

| Molar Mass | 503.66 g/mol wikipedia.org | 639.33 g/mol | 906.81 g/mol wikipedia.org |

| Appearance | Dark green solid wikipedia.org | Orange solid | Yellow solid wikipedia.org |

| Point Group | C₂ᵥ wikipedia.org | D₃ₕ chemeurope.com | D₃ₕ chemeurope.comwikipedia.org |

| CO Ligands | 10 terminal, 2 bridging wikipedia.org | 12 terminal chemeurope.com | 12 terminal chemeurope.com |

| Reactivity Trend | Highest researchgate.net | Intermediate researchgate.net | Lowest researchgate.net |

| M-M Bond Strength | Weakest jetir.org | Intermediate | Strongest jetir.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing triiron dodecacarbonyl, and how can experimental parameters be optimized for reproducibility?

- Methodology : The primary synthesis involves thermolysis of Fe(CO)₅ under controlled conditions or reaction with a base (e.g., NaOH) followed by acid oxidation to yield Fe₃(CO)₁₂ . Optimization requires precise temperature control (e.g., 70°C in toluene) and inert atmosphere to prevent decomposition. Purity is validated via elemental analysis, IR spectroscopy (CO stretching bands at ~2000–2100 cm⁻¹), and XRD to confirm crystallinity .

Q. What spectroscopic and analytical techniques are critical for characterizing Fe₃(CO)₁₂ and distinguishing it from related iron carbonyls?

- Methodology : IR spectroscopy identifies terminal vs. bridging CO ligands (distinctive peaks at 1820–1880 cm⁻¹ for bridging CO). Mössbauer spectroscopy resolves quadrupole splitting patterns (δ ≈ 0.13–1.13 mm/s) to differentiate Fe sites in the cluster . XRD is less reliable due to disordered CO ligands, necessitating complementary techniques like TGA to assess thermal stability .

Advanced Research Questions

Q. How does Fe₃(CO)₁₂ function as a catalyst in nitro-group reductions, and what mechanistic insights explain its selectivity compared to traditional catalysts?

- Methodology : Fe₃(CO)₁₂ acts via ligand substitution and electron transfer, enabling nitro-to-amine conversions under mild conditions. Comparative studies with Raney Ni/NaBH₄ reveal Fe₃(CO)₁₂’s superior solubility in nonpolar solvents, reducing side reactions in nitro-PCP reductions. Mechanistic probes include kinetic isotope effects and in-situ FTIR to track CO ligand dynamics .

Q. What challenges arise in resolving the structural ambiguities of Fe₃(CO)₁₂, and how can advanced spectroscopic methods address these limitations?

- Methodology : The disordered CO ligands in XRD structures necessitate Mössbauer spectroscopy to distinguish Fe coordination environments. Computational modeling (DFT) paired with EXAFS can validate the C₂v symmetry and bridging CO positions, resolving discrepancies between experimental and theoretical data .

Q. How should researchers reconcile contradictory data on Fe₃(CO)₁₂’s catalytic efficiency in advanced oxidation processes (AOPs)?

- Methodology : Contradictions often stem from variations in reaction conditions (pH, oxidant type) or catalyst activation (e.g., UV vs. thermal). Systematic replication studies with controlled variables (e.g., Fe₃(CO)₁₂ loading, temperature) and statistical meta-analysis of published data are critical. Cross-validation using LC-MS to identify intermediate species can clarify mechanistic pathways .

Methodological & Safety Considerations

Q. What safety protocols are essential when handling Fe₃(CO)₁₂ due to its pyrophoric nature and CO release risks?

- Protocols : Conduct reactions under inert atmosphere (N₂/Ar) in flame-resistant fume hoods. Store solids at 0–6°C in sealed containers . Use CO detectors and PPE (gloves, face shields). Quench residues with dilute acids to neutralize reactive intermediates .

Q. How can researchers design experiments to study Fe₃(CO)₁₂’s thermal decomposition pathways quantitatively?

- Experimental Design : Use TGA-DSC to monitor mass loss and exothermic events (50–200°C). Pair with gas chromatography (GC) to analyze CO off-gassing. Kinetic studies require isothermal holds at incremental temperatures, with Arrhenius plots to derive activation energies .

Theoretical & Collaborative Research

Q. What computational approaches best predict Fe₃(CO)₁₂’s reactivity in ligand substitution reactions?

- Approaches : Density Functional Theory (DFT) models simulate ligand dissociation energies and transition states. Compare with experimental kinetic data (e.g., Eyring plots) to validate computational accuracy. Focus on frontier molecular orbitals to predict nucleophilic/electrophilic sites .

Q. How can interdisciplinary collaborations enhance studies on Fe₃(CO)₁₂’s applications in materials science or environmental catalysis?

- Collaborative Framework : Combine synthetic chemists (optimizing Fe₃(CO)₁₂ derivatives), computational experts (modeling reaction pathways), and environmental engineers (testing AOP efficiency). Shared datasets and joint publications ensure cross-validation of findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.